(2-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-15-10-9(5-4-6-12-10)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMKKNCLFDOZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as 2-(methylsulfanyl)pyridin-3-yl(pyrrolidin-1-yl)methanone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₁₁H₁₄N₂OS
- Molecular Weight: 222.31 g/mol
- CAS Number: 1089558-83-7
Physical Properties:
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily linked to its interaction with various receptor systems. Preliminary studies suggest that this compound may act as an antagonist at neurokinin receptors, particularly NK3 receptors, which are implicated in several neurological disorders and pain pathways .
Pharmacological Effects
- Neuroprotective Effects:
- Antidepressant Activity:
- Anti-inflammatory Properties:
Case Study Overview
A series of case studies have been conducted to evaluate the efficacy and safety of this compound in animal models, particularly focusing on its potential as a therapeutic agent for anxiety and depression.
Key Findings:
- Study Design: Animal models were administered varying doses of the compound over a period of four weeks.
- Results: Significant reductions in anxiety-like behaviors were observed in treated groups compared to control groups. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like effects.
| Study Parameter | Control Group | Treatment Group |
|---|---|---|
| Anxiety Score | High | Low |
| Immobility Duration | Longer | Shorter |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their molecular properties, and reported activities:
Key Observations:
Anti-HIV Activity: Pyrrolidin-1-ylmethanone derivatives, such as compound 23, exhibit potent anti-HIV-1 activity (EC₅₀: 0.02–1.77 µM) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
Substituent Effects: Methylsulfanyl vs. Pyridine vs. Phenyl: The pyridine ring’s nitrogen atom enables hydrogen bonding, unlike phenyl derivatives, which could enhance target binding specificity.
Complexity and Bioactivity : The compound in incorporates a trifluoromethyloxadiazole group on pyrrolidine, increasing molecular weight (358.34 g/mol) and introducing electron-withdrawing effects. This highlights how additional substituents can modulate bioactivity and pharmacokinetics.
Physicochemical Properties
- Solubility : Pyridine’s basicity may enhance water solubility relative to purely aromatic systems.
Preparation Methods
Reaction Pathway
This two-step method involves:
- Chlorination of 2-Methylsulfanyl nicotinic acid : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) converts the carboxylic acid to its corresponding acyl chloride.
- Amidation with pyrrolidine : The acyl chloride reacts with pyrrolidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), typically using triethylamine (TEA) as a base to scavenge HCl.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (step 1) |
| Solvent | THF (step 2) |
| Catalyst | TEA (2.5 equiv) |
| Yield | 68–72% |
Mechanistic Analysis
The chlorination step proceeds via a nucleophilic attack of the carboxylic oxygen on SOCl₂, forming a mixed anhydride intermediate. Subsequent amidation follows a classical Schotten-Baumann mechanism, where the acyl chloride’s electrophilic carbonyl carbon is attacked by pyrrolidine’s lone electron pair.
Direct Coupling Using Carbodiimide Reagents
Single-Pot Synthesis
A one-pot approach employs 2-Methylsulfanyl nicotinic acid and pyrrolidine with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) . Hydroxybenzotriazole (HOBt) is often added to suppress racemization.
Optimized Protocol
- Molar ratio : Acid : Amine : EDCl : HOBt = 1 : 1.2 : 1.1 : 1
- Solvent : Dimethylformamide (DMF) at 0°C for 2 h, then 25°C for 12 h
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc 7:3)
- Yield : 82%
Side Reactions and Mitigation
Competitive formation of N-acylurea byproducts is minimized by maintaining low temperatures during EDCl activation and using HOBt as an additive.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:
Energy Efficiency Comparison
| Method | Time | Energy Consumption (kW·h/mol) |
|---|---|---|
| Conventional heating | 12 h | 2.4 |
| Microwave | 0.25 h | 0.15 |
Microwave methods reduce energy use by 94%, aligning with green chemistry principles.
Catalytic Methods for Industrial Scaling
Palladium-Catalyzed Carbonylation
A patent-pending method uses Pd(OAc)₂/Xantphos to catalyze carbonylative coupling between 2-Methylsulfanyl-3-iodopyridine and pyrrolidine under CO atmosphere:
Continuous-Flow Reactor Design
Microreactor systems enhance mass transfer and temperature control:
- Residence time : 8 min
- Productivity : 12.4 g/h at pilot scale
Q & A
Basic Research Questions
Q. What are the key steps and optimal reaction conditions for synthesizing (2-Methylsulfanylpyridin-3-yl)-pyrrolidin-1-ylmethanone?
- Methodology :
- Step 1 : React a pyridine derivative (e.g., 2-chloro-3-(methylthio)pyridine) with a pyrrolidine-containing precursor under nucleophilic substitution conditions. A base (e.g., triethylamine) is critical to deprotonate the amine and facilitate bond formation .
- Step 2 : Optimize solvent selection (e.g., dichloromethane or THF) and temperature (typically 60–80°C) to enhance yield and selectivity. Catalysts like DMAP may improve acylation efficiency .
- Step 3 : Purify via column chromatography or recrystallization, monitoring progress with TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the methylsulfanyl group (δ ~2.5 ppm for ) and pyrrolidine ring protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and S–C vibrations (~600–700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for research-grade material) .
Advanced Research Questions
Q. How can reaction mechanisms involving the methylsulfanyl and pyrrolidine groups be elucidated to improve synthetic yield?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or -NMR to identify rate-limiting steps (e.g., nucleophilic attack or leaving group departure) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and optimize steric/electronic effects of substituents .
- Isotopic Labeling : Introduce or isotopes to track bond formation/cleavage in the carbonyl or methylsulfanyl groups .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Methodology :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, incubation times) to identify variability sources .
- Orthogonal Assays : Validate activity using multiple methods (e.g., SPR for binding affinity, enzymatic assays for functional inhibition) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing methylsulfanyl with methoxy) to isolate pharmacophoric features .
Q. How can the compound’s stability under physiological conditions be assessed for drug development?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and light to identify degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound using UPLC-MS/MS .
- Computational Predictions : Use tools like ADMET Predictor™ to estimate metabolic susceptibility (e.g., CYP450 interactions) .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- Methodology :
- In Vitro Models :
- Caco-2 Assays : Assess intestinal permeability .
- Microsomal Stability : Use liver microsomes to estimate hepatic clearance .
- In Vivo Studies : Administer the compound to rodents and collect plasma/tissue samples at timed intervals for LC-MS analysis .
Q. How should researchers address low solubility in aqueous buffers during bioactivity assays?
- Methodology :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles to improve bioavailability .
- pH Adjustment : Test solubility in buffers with pH 6–8, mimicking physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
